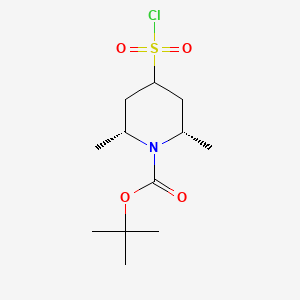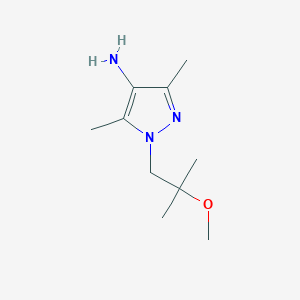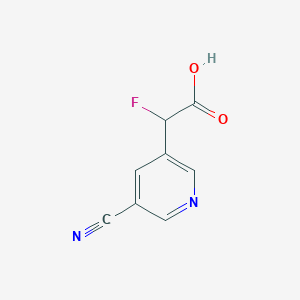
Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorosulfonyl Group: This step may involve the reaction of the piperidine derivative with chlorosulfonyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems.
Medicine
In medicinal chemistry, it can serve as a building block for the development of new pharmaceuticals with potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-Rel-tert-butyl4-(methylsulfonyl)-2,6-dimethylpiperidine-1-carboxylate
- (2R,6S)-Rel-tert-butyl4-(fluorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
The uniqueness of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate lies in its specific functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H22ClNO4S |
|---|---|
Molecular Weight |
311.83 g/mol |
IUPAC Name |
tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22ClNO4S/c1-8-6-10(19(13,16)17)7-9(2)14(8)11(15)18-12(3,4)5/h8-10H,6-7H2,1-5H3/t8-,9+,10? |
InChI Key |
SKMMEWSMNZKCPF-ULKQDVFKSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)



